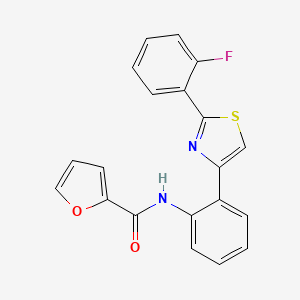
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-2-carboxamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that have been found in many potent biologically active compounds . Over the years, thiazole derivatives have been observed to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. The NMR and IR data provide information about the structure of the compound . The yield of the synthesis was reported to be 65% .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR data provide information about the functional groups present in the molecule .Chemical Reactions Analysis
Thiazoles, including this compound, have been found to undergo various chemical reactions. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. The NMR and IR data provide information about the structure of the compound . The mass spectrometry data provide information about the molecular weight of the compound .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives exhibit significant antimicrobial properties . The presence of a thiazole ring in the compound structure can potentially inhibit the growth of various microorganisms. For instance, a study highlighted that a compound with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring showed potent inhibitory activity, comparable to the standard drug vancomycin .
Antioxidant Activity
The compound’s thiazole core may contribute to antioxidant effects . Antioxidants are crucial in protecting cells from oxidative stress and damage. A series of thiazole derivatives were synthesized and evaluated for their in vitro antioxidant activity, demonstrating the potential of thiazole-containing compounds in this field .
Anti-inflammatory and Analgesic Effects
Thiazoles are known to possess anti-inflammatory and analgesic activities . These properties make them valuable in the development of new medications for treating conditions like arthritis and other inflammatory diseases. The substitution on the thiazole ring affects its biological outcomes, which can be tailored for specific therapeutic effects .
Antitumor and Cytotoxic Activity
The structural features of thiazole derivatives, including the compound , have been associated with antitumor and cytotoxic activities . This makes them potential candidates for cancer therapy. Research has shown that certain thiazole derivatives can act as multi-kinase inhibitors and exhibit cellular anti-proliferative activity against several cancer cell lines .
Antiviral Properties
Thiazole compounds have been investigated for their antiviral properties , including activity against HIV. The ability to interfere with viral replication makes thiazole derivatives promising agents in the fight against viral infections .
Neuroprotective Applications
Due to the thiazole ring’s influence on neurotransmitter synthesis, such as acetylcholine, thiazole-containing compounds like the one could have neuroprotective effects . This application is particularly relevant in the context of neurodegenerative diseases where neuronal protection and the restoration of neurotransmitter balance are crucial .
Future Directions
Mechanism of Action
Target of Action
The compound N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-2-carboxamide, also known as N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]furan-2-carboxamide, is a thiazole derivative . Thiazoles are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific structure of the compound and the nature of the target . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, depending on their specific targets . For instance, some thiazole derivatives have been found to exhibit antimicrobial activity, suggesting that they may interfere with biochemical pathways essential for microbial growth and survival .
Pharmacokinetics
The solubility of a compound can influence its bioavailability, and thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Given the diverse biological activities of thiazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2S/c21-15-8-3-1-6-13(15)20-23-17(12-26-20)14-7-2-4-9-16(14)22-19(24)18-10-5-11-25-18/h1-12H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISLDABIYFQLSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

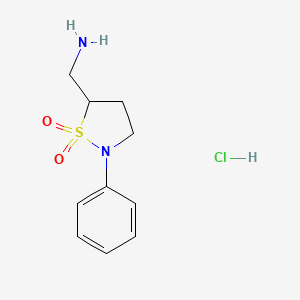

![2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2746748.png)
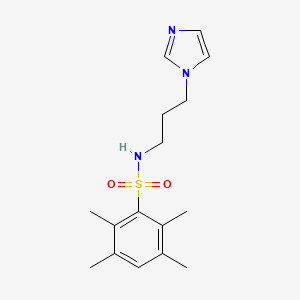
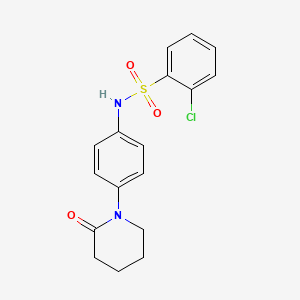
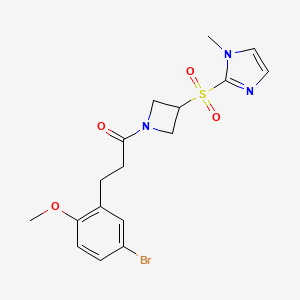

![2-[(5-{[(2-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2746763.png)
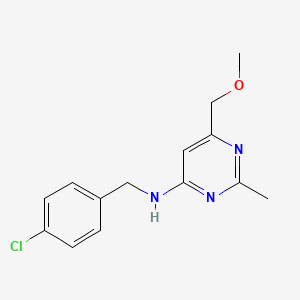
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2746765.png)
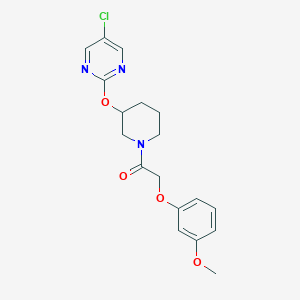
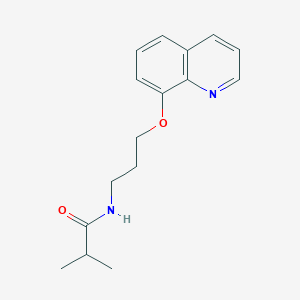
![Methyl (1R,2R,5R)-3-benzyl-2-(methoxymethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2746768.png)
